Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Description
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a fluorinated oxime derivative characterized by a glutaraldehyde backbone substituted with two O-pentafluorophenylmethyloxime groups. The pentafluorophenyl (PFP) substituents introduce strong electron-withdrawing properties, while the oxime (-N-O-) linkages provide chelating and crosslinking capabilities. This compound is typically utilized in advanced material synthesis, specialty polymer crosslinking, and as a precursor for fluorinated organic frameworks due to its stability and reactivity .
Properties
IUPAC Name |
(E)-N,N'-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]pentane-1,5-diimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F10N2O2/c20-10-8(11(21)15(25)18(28)14(10)24)6-32-30-4-2-1-3-5-31-33-7-9-12(22)16(26)19(29)17(27)13(9)23/h4-5H,1-3,6-7H2/b30-4+,31-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVMVPKFZBARN-IBLZLIEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F)CC=NOCC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F)C/C=N/OCC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-48-0 | |
| Record name | Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) typically involves the reaction of glutaraldehyde with O-pentafluorophenylmethyloxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical standard in chromatography and other analytical techniques.
Biology: Employed in the study of biological molecules and their interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) involves its interaction with specific molecular targets. The compound can form covalent bonds with certain functional groups in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic behavior of fluorinated aryl groups in Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can be contrasted with non-fluorinated analogs. For example:
- Bis-(4-methoxyphenyl)aminophenyl chromophores exhibit a λmax of 745 nm, slightly blue-shifted compared to dialkylaminophenyl counterparts (753 nm in YLD156) due to the electron-donating methoxy groups. In contrast, the electron-withdrawing PFP groups in the target compound likely induce a significant red shift in charge-transfer bands compared to methoxy or alkyl-substituted systems .
- The high-energy absorption band at 500 nm observed in dianisyl-substituted compounds (e.g., bis-(4-methoxyphenyl) derivatives) is absent in non-fluorinated analogs like YLD156, suggesting that fluorinated substituents could further modulate optical properties .
Functional Group Variations
The oxime (-N-O-) group in Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) differs from other bridging groups in similar compounds:
- Bisphenol A derivatives (e.g., 2,2-bis-(4-hydroxyphenyl)-propane) feature hydroxyl groups, enabling hydrogen bonding but lacking the chelating capacity of oximes.
- Sulfone or sulfoxide-linked bisphenols (e.g., bis-(3,5-dimethyl-4-hydroxyphenyl)-sulfone) exhibit higher thermal stability but reduced reactivity compared to oxime-linked systems, which are more prone to hydrolysis or nucleophilic attack .
Fluorinated vs. Non-Fluorinated Analogs
The PFP groups enhance hydrophobicity and chemical inertness, contrasting with:
- Hydroquinone-based polymers, which lack fluorination and show lower resistance to oxidative degradation.
Data Table: Key Properties of Comparable Compounds
Biological Activity
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a compound that has garnered attention in various fields, particularly in biological research due to its unique chemical structure and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C19H12F10N2O2
CAS Number: 932710-48-0
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is characterized by its dialdehyde backbone, which is modified with pentafluorophenylmethyloxime groups. This modification enhances its reactivity and potential biological interactions.
The biological activity of glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can be attributed to several mechanisms:
- Cross-linking Activity: The compound acts as a cross-linking agent, which can modify proteins and nucleic acids, influencing cellular functions and signaling pathways.
- Reactive Oxygen Species (ROS) Generation: It has been shown to induce oxidative stress in cells, leading to apoptosis in certain contexts .
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation .
| Property | Value |
|---|---|
| Molecular Weight | 404.29 g/mol |
| Solubility | Soluble in organic solvents |
| pH Stability | Stable at neutral pH |
| Toxicity | Moderate (requires handling with care) |
Antimicrobial Properties
Research indicates that glutaraldehyde derivatives exhibit significant antimicrobial activity. A study demonstrated that glutaraldehyde bis-(O-pentafluorophenylmethyloxime) effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Cytotoxic Effects
In vitro studies have shown that this compound induces cytotoxic effects on cancer cell lines. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways. For instance, a case study involving human breast cancer cells revealed that exposure to the compound resulted in increased apoptosis markers and decreased cell viability .
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial properties against Escherichia coli and Staphylococcus aureus.
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential.
-
Cytotoxicity Assessment:
- Objective: To assess the effects on MCF-7 breast cancer cells.
- Results: Treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 24 hours, accompanied by increased levels of apoptotic markers such as caspase-3 activation.
Discussion
The biological activity of glutaraldehyde bis-(O-pentafluorophenylmethyloxime) highlights its potential applications in medical and industrial fields. Its ability to act as a cross-linking agent opens avenues for its use in drug delivery systems and tissue engineering. However, the associated cytotoxicity necessitates careful consideration regarding its therapeutic window.
Q & A
Q. Table 1. Key Safety Classifications
| Hazard Type | Classification Criteria (Concentration ≥0.1%) | Reference Guidelines |
|---|---|---|
| Carcinogenicity | IARC Group 2B, ACGIH A3 | |
| Mutagenicity | Ames test positive (+S9 metabolic activation) | |
| Environmental Persistence | PBT/vPvB assessment required |
Q. Table 2. Synthetic Optimization Parameters (Flow Chemistry)
| Parameter | Optimal Range | Monitoring Technique |
|---|---|---|
| Residence Time | 5–10 min | Inline UV/Vis |
| Temperature | 25–30°C | Thermocouple feedback |
| Reagent Ratio | 1:1.05 (aldehyde:amine) | FTIR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
